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Compound of Interest

Compound Name:
2-Bromo-4,5-

dimethoxyphenethylamine

Cat. No.: B2812466 Get Quote

CAS Number: 63375-81-5 (Freebase), 103275-23-6 (Hydrochloride)

Synonyms: 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA

Introduction
2-Bromo-4,5-dimethoxyphenethylamine is a substituted phenethylamine compound. As a

positional isomer of the well-known psychedelic substance 2C-B (4-Bromo-2,5-

dimethoxyphenethylamine), it is of significant interest to researchers in the fields of

pharmacology, toxicology, and analytical chemistry. This technical guide provides a

comprehensive overview of the available scientific information regarding its synthesis, chemical

properties, pharmacological profile, and analytical methods for its identification and

quantification.

Chemical and Physical Properties
A summary of the known chemical and physical properties of 2-Bromo-4,5-
dimethoxyphenethylamine and its hydrochloride salt is presented in Table 1.

Table 1: Chemical and Physical Properties
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Property
2-Bromo-4,5-
dimethoxyphenethylamine
(Freebase)

2-Bromo-4,5-
dimethoxyphenethylamine
HCl

CAS Number 63375-81-5[1] 103275-23-6[2][3]

Molecular Formula C₁₀H₁₄BrNO₂ C₁₀H₁₄BrNO₂ · HCl[2][3]

Molecular Weight 260.13 g/mol 296.59 g/mol

Appearance - Crystalline solid[2][3]

Purity - ≥98%[2][3]

Solubility -

DMF: 5 mg/ml, DMSO: 1

mg/ml, Ethanol: 1 mg/ml, PBS

(pH 7.2): 5 mg/ml[2][3]

Synthesis
The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine typically starts from 3,4-

dimethoxytoluene. The general synthetic route involves the bromination of the aromatic ring,

followed by functional group manipulations to introduce the ethylamine side chain.

Experimental Protocol: Synthesis of 2-Bromo-4,5-
dimethoxybenzaldehyde
A common precursor for the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine is 2-

Bromo-4,5-dimethoxybenzaldehyde. A general method for its preparation is as follows:

Bromination of 3,4-dimethoxybenzaldehyde: 3,4-dimethoxybenzaldehyde is dissolved in a

suitable solvent, such as methanol.

Bromine is added to the solution, and the reaction is stirred at a controlled temperature.

The reaction mixture is then heated under reflux.

After cooling, water is added to precipitate the product.
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The resulting solid is filtered, washed, and dried to yield 2-Bromo-4,5-

dimethoxybenzaldehyde.

Conversion to 2-Bromo-4,5-dimethoxyphenethylamine
The resulting benzaldehyde can then be converted to the final product through a nitrostyrene

intermediate, followed by reduction.

Formation of the Nitrostyrene: 2-Bromo-4,5-dimethoxybenzaldehyde is reacted with

nitromethane in the presence of a catalyst.

Reduction to the Phenethylamine: The resulting nitrostyrene is then reduced to the

corresponding amine using a reducing agent such as lithium aluminum hydride.

Caption: General synthetic workflow for 2-Bromo-4,5-dimethoxyphenethylamine.

Pharmacological Profile
Detailed pharmacological data for 2-Bromo-4,5-dimethoxyphenethylamine is limited.

However, based on its structural similarity to other phenethylamines, its primary mechanism of

action is expected to be through interaction with serotonin receptors, particularly the 5-HT₂

subfamily.

Comparative Pharmacology with 2C-B
The pharmacology of the closely related isomer, 2C-B, is well-documented and provides a

basis for predicting the potential activity of 2-Bromo-4,5-dimethoxyphenethylamine. 2C-B is

a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4][5] The position of the bromine

atom on the phenyl ring is known to significantly influence receptor affinity and efficacy in this

class of compounds. It is hypothesized that moving the bromine from the 4-position (as in 2C-

B) to the 2-position may alter its binding orientation within the receptor pocket, potentially

leading to a different pharmacological profile.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenethylamines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://en.wikipedia.org/wiki/Serotonin_5-HT2A_receptor_agonist
https://en.wikipedia.org/wiki/2C-B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound 5-HT₂A 5-HT₂B 5-HT₂C

2C-B 5.1 130 2.0

DOB 0.5 10 1.0

2-Bromo-4,5-

dimethoxyphenethyla

mine

Data not available Data not available Data not available

Data for 2C-B and DOB are provided for comparative purposes. DOB (2,5-Dimethoxy-4-

bromoamphetamine) is a closely related amphetamine.

Putative Signaling Pathway
As a presumed serotonergic agonist, 2-Bromo-4,5-dimethoxyphenethylamine is expected to

activate G-protein coupled receptors (GPCRs), primarily the 5-HT₂A receptor. This activation

would likely initiate the Gq/11 signaling cascade, leading to the activation of phospholipase C

(PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These

second messengers, in turn, trigger the release of intracellular calcium and activate protein

kinase C (PKC), respectively, leading to downstream cellular responses.[6][7]
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Caption: Putative Gq-coupled signaling pathway for serotonergic phenethylamines.
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Metabolism and Toxicology
Direct metabolic and toxicological studies on 2-Bromo-4,5-dimethoxyphenethylamine are not

readily available in the scientific literature. However, the metabolism of its isomer, 2C-B, has

been investigated and can serve as a predictive model. The metabolism of 2C-B is known to

proceed through oxidative deamination, O-demethylation, and hydroxylation, primarily

mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP450) enzymes.[5]

The acute toxicity of 2-Bromo-4,5-dimethoxyphenethylamine has not been determined. For

its isomer 2C-B, overdoses have been associated with sympathomimetic effects such as

tachycardia, hypertension, and hyperthermia, as well as pronounced hallucinogenic

experiences.[5][8]

Analytical Methods
The identification and quantification of 2-Bromo-4,5-dimethoxyphenethylamine in seized

materials or biological samples are crucial for forensic and research purposes. The primary

analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and

liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of phenethylamines.

Derivatization is often employed to improve the chromatographic properties and mass spectral

characteristics of these compounds.

Table 3: Exemplar GC-MS Parameters for Phenethylamine Analysis
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Parameter Value

Column DB-5MS (or equivalent)

Injection Mode Split/Splitless

Carrier Gas Helium

Oven Program Temperature ramp from 100°C to 295°C

Detector Mass Spectrometer (Electron Ionization)

Derivatizing Agent
N-methyl-bis-trifluoroacetamide (MBTFA) or

similar

High-Performance Liquid Chromatography (HPLC)
HPLC coupled with various detectors, such as a diode array detector (DAD) or a mass

spectrometer (MS), is also a valuable technique for the analysis of phenethylamines.

Caption: General analytical workflow for the identification and quantification of

phenethylamines.

Conclusion
2-Bromo-4,5-dimethoxyphenethylamine is a compound of interest due to its structural

relationship to known psychoactive substances. While a complete scientific profile is not yet

available, this guide consolidates the existing knowledge on its chemical properties, synthesis,

and analytical characterization. Further research is needed to fully elucidate its

pharmacological, metabolic, and toxicological profiles to better understand its potential effects

and risks. The information provided herein serves as a valuable resource for researchers,

scientists, and drug development professionals working with this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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